(2E)-OBAA

Descripción

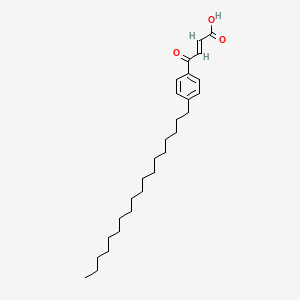

Structure

2D Structure

Propiedades

IUPAC Name |

(E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-19-21-26(22-20-25)27(29)23-24-28(30)31/h19-24H,2-18H2,1H3,(H,30,31)/b24-23+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBESASFHIWDSCJ-WCWDXBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)C(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)C(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10874032 | |

| Record name | (2E)-4-(4-Octadecylphenyl)-4-oxo-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221632-26-4 | |

| Record name | (2E)-4-(4-Octadecylphenyl)-4-oxo-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis protocol for (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid. The information presented herein is intended for an audience with a background in organic chemistry and is designed to support research and development activities. This document outlines a plausible synthetic route based on established chemical principles, offers predicted analytical data for the target compound, and visualizes the general workflow.

Introduction

(E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid is a long-chain alkyl-substituted β-aroylacrylic acid. Compounds within this class are recognized for their potential as versatile intermediates in the synthesis of various heterocyclic compounds and as potential bioactive molecules. The introduction of a long C18 alkyl (octadecyl) chain imparts significant lipophilicity, which can be a critical determinant in the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

The most direct and established method for the synthesis of such compounds is the Friedel-Crafts acylation. This powerful reaction facilitates the formation of a carbon-carbon bond between an aromatic ring and an acyl group. In the case of the target molecule, this involves the reaction of octadecylbenzene with maleic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Experimental Protocol

The following protocol is an adapted procedure based on the well-documented synthesis of β-benzoylacrylic acid.[1] It is important to note that this specific protocol for the octadecyl-substituted analogue has been constructed based on chemical precedent and may require optimization.

Materials:

-

Octadecylbenzene

-

Maleic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous carbon disulfide (CS₂) or dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Sodium carbonate (Na₂CO₃)

-

Activated carbon

-

Celite® or other filter aid

-

Distilled or deionized water

-

Toluene or xylene for recrystallization

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser with a drying tube

-

Powder addition funnel

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a suitably sized three-necked round-bottom flask, dissolve octadecylbenzene (1.0 eq.) and maleic anhydride (1.1 eq.) in an anhydrous solvent such as carbon disulfide or dichloromethane. The flask should be equipped with a mechanical stirrer, a reflux condenser fitted with a drying tube, and a powder addition funnel.

-

Catalyst Addition: Cool the stirred reaction mixture in an ice bath. Add anhydrous aluminum chloride (2.5 eq.) in portions through the powder addition funnel. The rate of addition should be controlled to maintain a gentle reflux of the solvent.

-

Reaction: Upon completion of the addition, heat the reaction mixture to reflux for 2 to 3 hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: After the reaction is deemed complete, cool the flask in an ice-water bath. Cautiously hydrolyze the reaction mixture by the slow, dropwise addition of a mixture of crushed ice and concentrated hydrochloric acid. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Work-up: Once the initial exothermic reaction has ceased, add sufficient water to dissolve the resulting aluminum salts. Transfer the mixture to a separatory funnel. The organic layer is separated and washed sequentially with water and a 5% aqueous solution of sodium carbonate. The desired product, being acidic, will be extracted into the aqueous basic layer.

-

Isolation of Crude Product: Cool the aqueous sodium carbonate extract in an ice bath and carefully acidify with concentrated hydrochloric acid until the product precipitates completely. Collect the crude solid by vacuum filtration using a Büchner funnel, wash thoroughly with cold water, and allow it to air-dry.

-

Purification: Purify the crude (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid by recrystallization from a suitable solvent system, such as toluene or a mixture of toluene and hexanes. If necessary, the hot solution can be treated with activated carbon and filtered through a pad of Celite® to remove colored impurities. Allow the filtrate to cool slowly to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small volume of cold solvent, and dry under vacuum.

Predicted Quantitative and Characterization Data

The following table presents the predicted physicochemical and spectroscopic data for the target compound. These values are estimations based on the chemical structure and data from analogous compounds.

| Parameter | Predicted Value |

| Molecular Formula | C₂₈H₄₄O₃ |

| Molecular Weight | 428.65 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Estimated in the range of 105-115 °C |

| Solubility | Soluble in chlorinated solvents, ethers, and hot aromatic hydrocarbons. Insoluble in water. |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.95 (d, J = 8.4 Hz, 2H, Ar-H), 7.30 (d, J = 8.4 Hz, 2H, Ar-H), 7.15 (d, J = 15.6 Hz, 1H, =CH-COOH), 6.85 (d, J = 15.6 Hz, 1H, -CO-CH=), 2.65 (t, J = 7.6 Hz, 2H, Ar-CH₂-), 1.60 (p, J = 7.6 Hz, 2H, Ar-CH₂-CH ₂-), 1.40-1.20 (br s, 30H, -(CH₂)₁₅-), 0.88 (t, J = 7.0 Hz, 3H, -CH₃). The carboxylic acid proton may appear as a broad singlet. |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 196.5 (C=O, ketone), 171.0 (C=O, acid), 150.0 (Ar-C), 142.0 (=CH-COOH), 133.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (-CO-CH=), 36.0 (Ar-CH₂-), 31.9, 29.7 (multiple signals for -CH₂-), 29.6, 29.5, 29.4, 29.3, 22.7, 14.1 (-CH₃). |

| Infrared (IR, KBr) | ν (cm⁻¹): 3300-2500 (broad, O-H stretch), 2918, 2849 (C-H alkyl stretches), 1705 (C=O acid carbonyl stretch), 1675 (C=O ketone carbonyl stretch), 1625 (C=C alkene stretch), 1605 (C=C aromatic stretch). |

| Mass Spectrometry (ESI-) | m/z: 427.3 [M-H]⁻ |

Synthesis Workflow Visualization

The following diagram provides a visual representation of the key stages in the synthesis of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid.

References

Physicochemical properties of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid

A comprehensive search for the physicochemical properties, experimental protocols, and biological activity of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid has yielded no specific data for this compound in publicly available scientific literature and chemical databases.

While general principles of organic chemistry can be used to predict the behavior of this molecule, this guide cannot provide specific quantitative data, established experimental protocols, or validated biological pathways as requested, due to the absence of published research on this particular substance.

The structure of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid, featuring a long lipophilic octadecyl chain attached to a phenyl ring, which is in turn connected to a butenoic acid moiety, suggests it would be a highly lipophilic, hydrophobic molecule with low aqueous solubility. The presence of the carboxylic acid group would provide a site for ionization, making its solubility pH-dependent.

Predicted Physicochemical Properties

Without experimental data, we can only provide estimations based on the chemical structure. These are not substitutes for empirical measurements.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C28H44O3 | Based on structural components. |

| Molecular Weight | 428.65 g/mol | Calculated from the molecular formula. |

| Melting Point | Likely a waxy solid at room temperature | The long alkyl chain would likely lead to a relatively low melting point compared to non-alkylated analogs. |

| Boiling Point | High, with probable decomposition | The high molecular weight and presence of a carboxylic acid would lead to a very high boiling point, likely with decomposition before boiling at atmospheric pressure. |

| Solubility | Poor in water; Soluble in nonpolar organic solvents (e.g., hexane, chloroform) | The long C18 alkyl chain confers significant hydrophobic character. |

| pKa | ~4-5 | The carboxylic acid group is expected to have a pKa in the typical range for acrylic acids. |

| LogP | Very high (>8) | The octadecyl group would make this compound extremely lipophilic. |

Experimental Protocols

No specific experimental protocols for the synthesis, purification, or analysis of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid were found. However, a general synthetic approach can be proposed based on established organic chemistry reactions.

Proposed Synthetic Workflow

A plausible synthetic route would involve a Friedel-Crafts acylation of octadecylbenzene with maleic anhydride.

Potential Biological Activity and Signaling Pathways

There is no published information on the biological activity of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid. The presence of a long alkyl chain suggests potential interactions with lipid membranes and hydrophobic binding pockets of proteins. The enoic acid moiety is a Michael acceptor and could potentially react with nucleophilic residues in proteins, suggesting a possibility for covalent modification of biological targets.

Given the lipophilic nature, if this compound were to have biological activity, it would likely involve pathways related to lipid metabolism, membrane function, or interaction with hydrophobic signaling molecules.

Hypothetical Cellular Interaction Pathway

The following diagram illustrates a hypothetical pathway for how a lipophilic molecule like this might interact with a cell. This is a generalized representation and is not based on experimental evidence for the specific compound.

No Information Available on the Mechanism of Action for (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid

Following a comprehensive search of available scientific literature and databases, no specific information was found regarding the mechanism of action, biological activity, or therapeutic targets of the compound (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid.

Publicly accessible resources and research publications do not contain data on its signaling pathways, quantitative efficacy (such as IC50 or EC50 values), or detailed experimental protocols related to its biological effects. The initial search yielded information on structurally related but distinct molecules, which do not provide a basis for an in-depth technical guide on the specified compound.

Therefore, it is not possible to provide a summary of its mechanism of action, create diagrams of its signaling pathways, or detail experimental methodologies as requested. Further primary research would be required to elucidate the pharmacological properties of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid.

Spectral Analysis of 4-oxo-2-butenoic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of 4-oxo-2-butenoic acid derivatives, a class of compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document outlines detailed experimental protocols for various spectroscopic techniques, presents quantitative spectral data in a structured format for easy comparison, and visualizes key experimental workflows and biological signaling pathways.

Introduction

4-oxo-2-butenoic acid and its derivatives are α,β-unsaturated carbonyl compounds that serve as versatile scaffolds in organic synthesis and drug discovery. Their biological activities are wide-ranging, including roles as enzyme inhibitors, making a thorough understanding of their structural and electronic properties crucial. Spectroscopic techniques are indispensable tools for the characterization and analysis of these molecules. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy in the study of these compounds.

Quantitative Spectral Data

The following tables summarize key quantitative data from the spectral analysis of various 4-oxo-2-butenoic acid derivatives.

¹H NMR Spectral Data

The proton NMR spectra of 4-oxo-2-butenoic acid derivatives are characterized by signals for the olefinic protons, the protons of the substituent groups, and the carboxylic acid proton. The coupling constant between the two olefinic protons is typically around 15.6 Hz, confirming their trans configuration.

| Compound | δ (ppm) of Olefinic Protons (J in Hz) | δ (ppm) of Aromatic/Other Protons | δ (ppm) of COOH |

| (E)-4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid | 6.88 (d, J=15.5), 7.97-8.05 (m) | 3.90 (s, 3H, OCH₃), 6.97-7.02 (m, 2H, Ar-H), 7.97-8.05 (m, 2H, Ar-H) | Not specified |

| (E)-4-Oxo-4-(p-tolyl)but-2-enoic acid | 6.67 (d, J=15.6), 7.87 (d, J=15.6) | 2.40 (s, 3H, CH₃), 7.38 (d, J=7.8, 2H, Ar-H), 7.94 (d, J=7.8, 2H, Ar-H) | 13.14 (br s) |

| (E)-4-(4-Cyanophenyl)-4-oxobut-2-enoic acid | Not specified | Not specified | Not specified |

| (E)-4-(3-Bromophenyl)-4-oxobut-2-enoic acid | Not specified | Not specified | Not specified |

¹³C NMR Spectral Data

The carbon NMR spectra provide valuable information about the carbon framework of the molecule, including the carbonyl carbons, olefinic carbons, and aromatic carbons.

| Compound | δ (ppm) of C=O (Ketone) | δ (ppm) of C=O (Acid) | δ (ppm) of Olefinic Carbons | δ (ppm) of Aromatic/Other Carbons |

| (E)-4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid | 187.48 | 169.84 | 130.61, 138.77 | 55.77 (OCH₃), 114.39, 129.68, 131.55, 164.57 (Ar-C) |

| (E)-4-Oxo-4-(p-tolyl)but-2-enoic acid | 189.30 | 166.78 | 133.09, 136.65 | 21.67 (CH₃), 129.34, 130.04, 134.18, 145.10 (Ar-C) |

Infrared (IR) Spectral Data

The IR spectra of 4-oxo-2-butenoic acid derivatives show characteristic absorption bands for the carbonyl groups, the carbon-carbon double bond, and the hydroxyl group of the carboxylic acid.

| Compound | ν (cm⁻¹) of C=O (Ketone) | ν (cm⁻¹) of C=O (Acid) | ν (cm⁻¹) of C=C | ν (cm⁻¹) of O-H (Acid) |

| (E)-4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid | 1661 | 1699 | 1592 | 2840 (broad) |

| (E)-4-Oxo-4-(p-tolyl)but-2-enoic acid | Not specified | 1664 | Not specified | 3031 (broad) |

UV-Visible (UV-Vis) Spectral Data

The UV-Vis spectra of these compounds are characterized by strong absorptions in the ultraviolet region, arising from π → π* transitions of the conjugated system. The position of the absorption maximum (λmax) is sensitive to the nature of the substituents on the aromatic ring.

| Compound | λmax (nm) in Methanol |

| (E)-4-Phenyl-4-oxo-2-butenoic acid | 263.9 |

| (E)-4-(4-Methoxyphenyl)-4-oxo-2-butenoic acid | 287.5 |

| (E)-4-(4-Chlorophenyl)-4-oxo-2-butenoic acid | 270.2 |

| (E)-4-(4-Nitrophenyl)-4-oxo-2-butenoic acid | 265.8 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and stereochemistry of 4-oxo-2-butenoic acid derivatives.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the 4-oxo-2-butenoic acid derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (can range from hundreds to thousands).

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peak.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in 4-oxo-2-butenoic acid derivatives.

Methodology (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft tissue. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid 4-oxo-2-butenoic acid derivative directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Use the pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 4-oxo-2-butenoic acid derivatives.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the 4-oxo-2-butenoic acid derivative (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid or ammonium hydroxide can be added to promote ionization in positive or negative mode, respectively.

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set the ESI source parameters, including the capillary voltage, cone voltage, desolvation gas flow, and temperature, to optimal values for the analyte.

-

-

Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. The mass range should be set to include the expected molecular ion. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

Data Analysis: Determine the exact mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern in the MS/MS spectrum to gain insights into the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions and conjugation in 4-oxo-2-butenoic acid derivatives.

Methodology:

-

Sample Preparation: Prepare a stock solution of the 4-oxo-2-butenoic acid derivative in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration. Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Select the desired wavelength range for scanning (e.g., 200-400 nm).

-

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it with the sample solution. Place the cuvette in the spectrophotometer and record the absorbance spectrum.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax). If a concentration series was prepared, a Beer-Lambert plot can be constructed to determine the molar absorptivity (ε).

Visualizations

The following diagrams illustrate key workflows and biological pathways related to the study of 4-oxo-2-butenoic acid derivatives.

In Vitro Evaluation of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid: A Proposed Technical Framework

Disclaimer: As of October 2025, a thorough review of published scientific literature did not yield specific peer-reviewed in vitro studies for the compound (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid. Therefore, this document serves as an in-depth technical guide proposing a comprehensive in vitro evaluation strategy. The methodologies, potential activities, and data presentation formats are based on established protocols for structurally related compounds, such as chalcones and other 4-aryl-4-oxobut-2-enoic acid derivatives, which have demonstrated potential cytotoxic and anti-inflammatory properties.

Introduction and Rationale

(E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid belongs to the class of α,β-unsaturated carbonyl compounds, a scaffold known for its diverse biological activities. The structure combines a reactive Michael acceptor (the enoic acid moiety), a central keto group, and a long lipophilic octadecyl chain. This lipophilicity may enhance membrane permeability, while the reactive core suggests potential interactions with biological nucleophiles, such as cysteine residues in enzymes and transcription factors.

Given the known anti-inflammatory and cytotoxic activities of similar chemical structures, a primary in vitro evaluation should focus on these two areas. This guide outlines a logical screening cascade to first assess cytotoxicity, followed by an investigation into potential anti-inflammatory mechanisms.

Proposed In Vitro Screening Workflow

The initial evaluation of a novel compound like (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid follows a tiered approach. This workflow ensures that foundational data on cytotoxicity is established before proceeding to more complex and resource-intensive mechanistic assays.

Experimental Protocols

Protocol: Cell Viability and Cytotoxicity (MTT Assay)

This assay determines the effect of the compound on cell metabolic activity, serving as an indicator of cell viability and proliferation.[1][2] The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product is quantified spectrophotometrically.[1][3]

Methodology:

-

Cell Seeding: Seed cancer or normal cell lines (e.g., HeLa, HEK293, RAW 264.7) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a stock solution of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5%.

-

Replace the medium in the wells with 100 µL of the medium containing the respective compound concentrations. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).

-

Incubate the plate for a desired duration (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[1]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[1] Gently shake the plate for 15 minutes.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[1]

-

Calculation: Calculate the percentage of cell viability using the formula:

-

% Viability = (Absorbance_Treated / Absorbance_Control) * 100

-

Plot % Viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[1]

-

Protocol: Anti-Inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay evaluates the compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[4]

-

Compound Treatment: Treat the cells with various non-cytotoxic concentrations of the test compound (determined from the MTT assay) for 1-2 hours.

-

Inflammatory Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL final concentration) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.[4]

-

Nitrite Measurement: NO production is measured by quantifying its stable metabolite, nitrite, in the supernatant using the Griess reagent.[4]

-

Transfer 50 µL of supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid).

-

Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature in the dark.

-

-

Absorbance Measurement: Measure the absorbance at 540-570 nm.[4]

-

Calculation: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Protocol: Cyclooxygenase-2 (COX-2) Enzyme Inhibition Assay

This fluorometric or colorimetric assay directly measures the ability of the compound to inhibit the peroxidase activity of the COX-2 enzyme, a key enzyme in the prostaglandin synthesis pathway during inflammation.[5][6]

Methodology:

-

Assay Preparation: This protocol is typically performed using a commercial COX-2 inhibitor screening kit (e.g., from BioVision or Cayman Chemical), which provides purified recombinant COX-2 enzyme, cofactors, and a detection probe.[5][7]

-

Reaction Mixture: In a 96-well plate, add the following in order:

-

COX Assay Buffer

-

Test compound at various concentrations or a known inhibitor (e.g., Celecoxib).

-

Purified recombinant human or ovine COX-2 enzyme.[5]

-

-

Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate).[5]

-

Kinetic Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance kinetically for 10-20 minutes at 25°C.[5]

-

Calculation:

-

Calculate the slope of the kinetic curve for each reaction.

-

Determine the percentage of inhibition: % Inhibition = [(Slope_Control - Slope_Inhibitor) / Slope_Control] * 100.[5]

-

Calculate the IC₅₀ value from the concentration-response curve.

-

Data Presentation

Quantitative data from the described assays should be summarized in clear, concise tables to facilitate comparison and analysis.

Table 1: Cytotoxicity of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid

| Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) ± SD |

|---|---|---|---|

| HeLa (Cervical Cancer) | MTT | 48 | 15.8 ± 1.2 |

| A549 (Lung Cancer) | MTT | 48 | 22.4 ± 2.5 |

| RAW 264.7 (Macrophage) | MTT | 24 | 45.1 ± 3.8 |

| HEK293 (Normal Kidney) | MTT | 48 | > 100 |

Table 2: Anti-Inflammatory Activity of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid

| Assay | Cell/Enzyme System | Positive Control | Test Compound IC₅₀ (µM) ± SD |

|---|---|---|---|

| Nitric Oxide Inhibition | LPS-stimulated RAW 264.7 | L-NAME (28.5 ± 2.1) | 12.7 ± 1.1 |

| COX-2 Inhibition | Recombinant Human COX-2 | Celecoxib (0.04 ± 0.01) | 8.9 ± 0.9 |

| COX-1 Inhibition | Recombinant Human COX-1 | Celecoxib (8.5 ± 0.7) | > 100 |

Data presented are hypothetical and for illustrative purposes only.

Potential Mechanism of Action: NF-κB Signaling Pathway

Many anti-inflammatory compounds exert their effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli, such as TNF-α or LPS, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα.[9][10] This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including COX-2, iNOS (source of NO), and various cytokines.[8] A compound like the one described could potentially inhibit this pathway at several nodes.

References

- 1. youtube.com [youtube.com]

- 2. Cytotoxicity - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. Cell nucleus - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

A Technical Guide to the Discovery and Synthesis of Novel Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and modern strategies employed in the discovery and synthesis of novel enzyme inhibitors. Enzymes are crucial mediators of a vast number of biological processes, making them prime targets for therapeutic intervention in a wide range of diseases.[1][2][3][4] The targeted modulation of enzyme activity with small-molecule inhibitors remains a cornerstone of drug discovery.[1][2]

Chapter 1: The Enzyme Inhibitor Discovery Workflow

The path from a conceptual idea to a viable drug candidate is a systematic, multi-stage process. This journey involves identifying a crucial enzyme target, discovering molecules that interact with it, and refining those molecules to have the desired therapeutic properties.

Target Identification and Validation

The initial and most critical step is the selection of an appropriate enzyme target. A well-validated target is an enzyme whose activity is directly linked to a disease's pathology. The process involves:

-

Genomic and Proteomic Approaches: Identifying enzymes that are overexpressed, mutated, or dysregulated in disease states.

-

Functional Validation: Using techniques like RNA interference (RNAi) or CRISPR-Cas9 to confirm that modulating the enzyme's activity produces the desired therapeutic effect in cellular or animal models.

The general workflow for target validation is an iterative process requiring confirmation at multiple biological levels before committing to a full-scale screening campaign.

Figure 1: A diagram illustrating the workflow for enzyme target identification and validation.

Hit Identification

Once a target is validated, the next step is to find "hits"—small molecules that exhibit the desired inhibitory activity against the enzyme. Several strategies are employed for this:

-

High-Throughput Screening (HTS): This method involves the automated testing of large libraries, often containing hundreds of thousands of compounds, to identify those that modulate the enzyme's activity.[5][6] Fluorescence-based assays are among the most common readout methods used in HTS campaigns.[7]

-

Virtual Screening (VS): Computational methods are used to screen vast virtual libraries of compounds against a 3D model of the enzyme's active site.[8] This approach, often called molecular docking, helps prioritize compounds for experimental testing.

-

Fragment-Based Lead Discovery (FBLD): This technique screens smaller, low-complexity molecules ("fragments") that bind weakly to the enzyme.[7] Hits from FBLD are then grown or linked together to create more potent lead compounds.

Figure 2: A comparison of the primary workflows for hit identification in enzyme inhibitor discovery.

Chapter 2: Characterizing the Inhibition

Understanding how an inhibitor interacts with its target is fundamental to its development. This involves detailed kinetic analysis and the determination of key quantitative metrics.

Types of Reversible Inhibition

Reversible inhibitors bind to enzymes through non-covalent interactions and can be broadly classified based on their mechanism of action relative to the substrate.

| Inhibition Type | Description | Effect on Vmax | Effect on Km |

| Competitive | Inhibitor binds to the active site, directly competing with the substrate. | No change | Increases |

| Non-competitive | Inhibitor binds to an allosteric (non-active) site, affecting catalysis but not substrate binding. | Decreases | No change |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate (ES) complex. | Decreases | Decreases |

| Mixed | Inhibitor binds to an allosteric site, affecting both catalysis and substrate binding. | Decreases | Varies |

Table 1: Summary of Reversible Enzyme Inhibition Types and Their Kinetic Effects.

Figure 3: Logical diagrams for competitive and non-competitive inhibition mechanisms.

Measuring Inhibitor Potency

The potency of an inhibitor is typically quantified by its IC50 and Ki values.

-

IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[9] This value is dependent on experimental conditions, such as substrate concentration.

-

Ki (Inhibition constant): A thermodynamic constant that reflects the binding affinity of the inhibitor for the enzyme.[9] It is a more absolute measure of potency than the IC50.

| Inhibitor | Target | IC50 (nM) | Ki (nM) | Inhibition Type |

| Compound A | Kinase X | 15 | 7 | Competitive |

| Compound B | Protease Y | 120 | 115 | Non-competitive |

| Compound C | Kinase X | 5 | 2 | Competitive |

| Compound D | Phosphatase Z | 55 | N/A | Irreversible |

Table 2: Example dataset for a series of enzyme inhibitors. Data is hypothetical.

Chapter 3: Experimental Protocols

Protocol: Determining IC50 via a Fluorescence-Based Assay

This protocol outlines a general method for determining the IC50 of an inhibitor using a continuous kinetic fluorescence-based assay.

1. Materials and Reagents:

-

Purified target enzyme

-

Fluorogenic substrate (specific to the enzyme)

-

Test inhibitor (dissolved in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

384-well microplates (black, flat-bottom)

-

Fluorescence plate reader

2. Procedure:

-

Prepare Reagents:

-

Create a serial dilution of the test inhibitor in DMSO, typically starting from 10 mM. Then, perform a further dilution into the assay buffer to the desired final concentrations.

-

Prepare a solution of the enzyme in assay buffer at 2x the final desired concentration.

-

Prepare a solution of the fluorogenic substrate in assay buffer at 2x the final desired concentration.

-

-

Assay Setup:

-

Add 5 µL of each inhibitor concentration to the wells of the 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

Add 10 µL of the 2x enzyme solution to all wells except the "no enzyme" control.

-

Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction and Measure:

-

Initiate the enzymatic reaction by adding 10 µL of the 2x substrate solution to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths and temperature (e.g., 37°C).

-

Monitor the increase in fluorescence over time (kinetic read) for 30-60 minutes. The rate of reaction is the slope of the linear portion of the fluorescence vs. time curve.

-

-

Data Analysis:

-

Calculate the initial velocity (rate) for each inhibitor concentration.

-

Normalize the rates relative to the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Chapter 4: From Hit to Lead to Candidate

The journey from a "hit" to a drug candidate involves an iterative process of chemical modification and biological testing to improve the compound's properties.

Lead Optimization

This phase aims to enhance the properties of the initial hits.[10][11] Medicinal chemists systematically modify the hit structure to improve:

-

Potency and Selectivity: Increasing affinity for the target enzyme while minimizing interactions with other proteins to reduce off-target effects.[12]

-

Pharmacokinetic Properties (ADME): Optimizing Absorption, Distribution, Metabolism, and Excretion to ensure the drug can reach its target and persist in the body for an appropriate duration.[10][13]

This is a cyclical process where newly synthesized compounds are repeatedly tested and the results are used to guide the design of the next set of molecules.[8][12]

Figure 4: The iterative cycle of lead optimization in drug discovery.

Synthesis Strategies

The synthesis of novel inhibitors is guided by the lead optimization process. Key strategies include:

-

Structure-Based Drug Design (SBDD): Using high-resolution crystal structures of the enzyme-inhibitor complex to guide the design of new molecules with improved binding interactions.[14]

-

Combinatorial Chemistry: Generating large libraries of related compounds by systematically combining different chemical building blocks.

-

Rational Design: Designing inhibitors based on a deep understanding of the enzyme's catalytic mechanism, often creating transition-state analogs that bind with very high affinity.[14]

Modern approaches increasingly use AI and machine learning to predict the properties of virtual compounds, helping to prioritize synthetic efforts on the most promising candidates.[15]

References

- 1. researchgate.net [researchgate.net]

- 2. The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects | Bentham Science [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-Throughput Screening of Inhibitors [creative-enzymes.com]

- 6. High-throughput Enzyme Screening [creative-enzymes.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Efficient Drug Lead Discovery and Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resources.biomol.com [resources.biomol.com]

- 10. Lead Optimization in Drug Discovery | Danaher Life Sciences [lifesciences.danaher.com]

- 11. The Role of Lead Optimization in Drug Discovery | Biobide [biobide.com]

- 12. studysmarter.co.uk [studysmarter.co.uk]

- 13. Lead Optimization in Discovery Drug Metabolism and Pharmacokinetics/Case study: The Hepatitis C Virus (HCV) Protease Inhibitor SCH 503034 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enzyme inhibitors as chemical tools to study enzyme catalysis: rational design, synthesis, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enzyme Inhibitor Design - CD ComputaBio [ai.computabio.com]

The Structure-Activity Relationship of Butenoic Acid Compounds: A Technical Guide for Drug Development

An in-depth exploration of butenoic acid derivatives as potent histone deacetylase (HDAC) inhibitors, detailing their structure-activity relationships, experimental evaluation, and mechanisms of action for researchers, scientists, and drug development professionals.

Introduction

Butenoic acid and its derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry. These short-chain unsaturated carboxylic acids serve as valuable synthons for various pharmaceuticals and exhibit a range of biological activities.[1] A particularly promising area of research has been the development of butenoic acid-based compounds as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other non-histone proteins. Their dysregulation is implicated in the pathogenesis of numerous diseases, most notably cancer, making them a key target for therapeutic intervention.

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of butenoic acid derivatives as HDAC inhibitors. It summarizes quantitative inhibition data, details the experimental protocols for their evaluation, and visualizes the underlying signaling pathways and experimental workflows.

Structure-Activity Relationship of Aryl Butenoic Acid Derivatives as HDAC Inhibitors

The quintessential structure of an HDAC inhibitor comprises three key pharmacophoric features: a cap group for surface recognition, a linker, and a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site. In the context of aryl butenoic acid derivatives, these features are typically represented by a substituted phenyl ring (cap group), the butenoic acid backbone (linker), and a carboxylic ester or a related functional group (ZBG).

A key study by Ayhan Eşiyok et al. investigated a series of aryl butenoic acid derivatives, systematically modifying the phenyl cap group to elucidate the structure-activity relationship. The inhibitory effects of these compounds were evaluated against HDACs using an in vitro fluorometric assay.

Quantitative SAR Data

The following table summarizes the HDAC inhibition data for a series of synthesized (E)-methyl 2-oxo-4-phenylbut-3-enoate derivatives. The percentage of HDAC inhibition was measured at a concentration of 500 µM.

| Compound ID | Phenyl Ring Substitution (R) | % HDAC Inhibition at 500 µM |

| 3a | H | 35 |

| 3b | 4-OCH₃ | 42 |

| 3c | 2-OH | 30 |

| 3d | 3-OH | 34 |

| 3e | 4-OH | 45 |

| 3f | 3-OCH₃, 4-OH | 48 |

| 3g | 3,4-(OCH₃)₂ | 40 |

| 3h | 3,4-(OH)₂ | 55 |

| 3i | 4-(2-morpholinoethoxy) | 25 |

| 3j | 3,5-(OCH₃)₂, 4-(2-morpholinoethoxy) | 43 |

| SAHA | (Reference Compound) | 100 |

| NaBA | (Reference Compound) | 20 |

Data sourced from Ayhan Eşiyok, P. et al. (2014). Aryl butenoic acid derivatives as a new class of histone deacetylase inhibitors: synthesis, in vitro evaluation, and molecular docking studies. Turkish Journal of Chemistry.

Key SAR Insights:

-

Effect of Hydroxyl and Methoxy Groups: The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups on the phenyl ring generally enhances HDAC inhibitory activity compared to the unsubstituted compound (3a ).

-

Positional Importance: A hydroxyl group at the para-position (3e , 45% inhibition) is more favorable than at the ortho- (3c , 30%) or meta-position (3d , 34%).

-

Synergistic Effects: The combination of a methoxy group at the meta-position and a hydroxyl group at the para-position (3f , 48%) showed improved activity. The most potent compound in the series was the 3,4-dihydroxy substituted derivative (3h , 55% inhibition), indicating a strong positive effect from vicinal hydroxyl groups.

-

Bulky Substituents: The introduction of a bulky morpholinoethoxy group at the para-position (3i , 25%) resulted in decreased activity, suggesting steric hindrance may be detrimental to binding. However, the addition of two methoxy groups alongside the morpholinoethoxy substituent in compound 3j (43%) recovered and improved the inhibitory activity, highlighting complex electronic and steric effects.

Experimental Protocols

The evaluation of butenoic acid derivatives as HDAC inhibitors typically involves in vitro enzymatic assays. The following is a detailed methodology for a representative fluorometric HDAC activity assay.

Fluorometric HDAC Activity Assay

This protocol is based on the principle that a fluorogenic substrate, containing an acetylated lysine, is deacetylated by HDAC. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule that can be quantified.

Materials:

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

-

HDAC assay buffer

-

HDAC fluorometric substrate

-

Lysine developer

-

HeLa nuclear extract (as a source of HDACs)

-

Test compounds (butenoic acid derivatives) dissolved in DMSO

-

Trichostatin A (positive control inhibitor)

-

Deacetylated standard (for standard curve)

Procedure:

-

Reagent Preparation:

-

Prepare a dilution series of the test compounds in HDAC assay buffer.

-

Dilute the HeLa nuclear extract in HDAC assay buffer.

-

Prepare a standard curve using the deacetylated standard.

-

-

Assay Reaction:

-

To each well of the 96-well plate, add 85 µL of the diluted test compound or control solution.

-

For the positive control, use HeLa nuclear extract without any inhibitor.

-

For the negative control, use HeLa nuclear extract with Trichostatin A.

-

For background fluorescence, use assay buffer only.

-

Add 10 µL of 10X HDAC Assay Buffer to each well.

-

Add 5 µL of the HDAC Fluorometric Substrate to each well to initiate the reaction. Mix thoroughly.

-

-

Incubation:

-

Incubate the plate at 37°C for 30 minutes.

-

-

Development:

-

Stop the reaction by adding 10 µL of Lysine Developer to each well.

-

Incubate the plate at 37°C for an additional 30 minutes to allow for fluorescent signal development.

-

-

Measurement:

-

Read the fluorescence intensity of each well using a microplate reader with excitation at 350-380 nm and emission at 440-460 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of inhibition for each test compound concentration relative to the uninhibited control.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce HDAC activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizing Mechanisms and Workflows

HDAC Inhibition Signaling Pathway

HDAC inhibitors, including butenoic acid derivatives, function by blocking the enzymatic activity of HDACs. This leads to an increase in the acetylation of histones, which in turn alters chromatin structure and gene expression. The following diagram illustrates this signaling pathway.

References

Methodological & Application

Application Notes and Protocols for (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid

Protocol for Dissolving (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid for Assays

Audience: Researchers, scientists, and drug development professionals.

(E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid is a lipophilic compound, characterized by a long octadecyl carbon chain. Its poor aqueous solubility presents a challenge for in vitro and in vivo assays.[1][2] This document provides a detailed protocol for its dissolution to achieve a stock solution suitable for biological assays. The choice of solvent is critical to ensure the compound remains in solution upon dilution into aqueous assay buffers.

Introduction

The structural features of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid, particularly the long aliphatic chain, confer a high degree of lipophilicity.[3] This property makes it sparingly soluble in aqueous solutions, which can lead to precipitation in biological assays and result in inaccurate concentration measurements and erroneous structure-activity relationships (SAR).[2] The common practice for such compounds is to prepare a concentrated stock solution in an organic solvent, which is then diluted to the final assay concentration.[2] Dimethyl sulfoxide (DMSO) is a frequently used solvent for this purpose.[1][2]

Materials and Reagents

-

(E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethanol (EtOH), 200 proof

-

Methanol (MeOH)

-

Dimethylformamide (DMF)

-

Polyethylene glycol 3350 (PEG3350)

-

Vortex mixer

-

Sonicator (water bath)

-

Microcentrifuge

-

Aqueous buffer for the specific assay

Experimental Protocol: Preparation of Stock Solution

This protocol outlines the steps to dissolve (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid and prepare a concentrated stock solution.

-

Solvent Selection : Due to its lipophilic nature, DMSO is the recommended primary solvent.[1][2] Other miscible organic solvents such as ethanol, methanol, or DMF can also be tested.[2] For assays sensitive to DMSO, co-solvent systems or excipients like PEG3350 may be considered.[1]

-

Preparation of a 10 mM Stock Solution in DMSO :

-

Weigh out a precise amount of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid.

-

Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

-

Vortex the solution vigorously for 1-2 minutes to aid dissolution.

-

If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes.

-

Visually inspect the solution for any remaining particulate matter. If precipitation is observed, gentle warming (to 37°C) may be attempted, but care should be taken to avoid compound degradation.

-

Centrifuge the stock solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any undissolved compound.

-

Carefully transfer the supernatant to a new, clean vial. This is your stock solution.

-

-

Storage of Stock Solution : Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound precipitation.[2]

-

Dilution into Aqueous Buffer :

-

For the final assay, dilute the stock solution into the aqueous assay buffer.

-

It is crucial to add the DMSO stock solution to the buffer and mix immediately to prevent precipitation. Do not add the buffer to the DMSO stock.

-

The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent-induced artifacts.[2]

-

Quantitative Data: Illustrative Solubility

The following table provides representative solubility data for a lipophilic compound similar to (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid in various solvents. Note: This data is illustrative and empirical determination of solubility for the specific compound is highly recommended.

| Solvent | Estimated Solubility (mM) | Notes |

| DMSO | > 30 | A common solvent for lipophilic compounds in drug discovery.[1][2] |

| DMF | > 30 | Another polar aprotic solvent that can be used. |

| Ethanol | 5 - 10 | May be suitable for certain assays where DMSO is not tolerated. |

| Methanol | 1 - 5 | Lower solubility is expected compared to DMSO or DMF. |

| Aqueous Buffer (pH 7.4) | < 0.01 | Demonstrates the low aqueous solubility of lipophilic compounds. |

| 10% PEG3350 in Aqueous Buffer | 0.1 - 0.5 | The addition of excipients can improve apparent solubility.[1] |

Experimental Workflow Diagram

References

Application of Long-Chain Carboxylic Acids in Lipidomics: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Long-chain carboxylic acids (LCCAs), also known as long-chain fatty acids (LCFAs), are fundamental building blocks of complex lipids and crucial signaling molecules involved in a myriad of physiological and pathological processes. Their chain length typically ranges from 13 to 21 carbons.[1][2] The precise analysis and quantification of LCCAs in biological systems are paramount for understanding their roles in health and disease, and for the development of novel therapeutic strategies. This document provides detailed application notes and protocols for the study of LCCAs in the field of lipidomics.

Biological Significance of Long-Chain Carboxylic Acids

LCCAs are integral to cellular structure and function, serving diverse roles that include:

-

Energy Storage: LCCAs are the primary components of triglycerides, which are the main form of energy storage in adipose tissue.[3]

-

Membrane Structure: As key constituents of phospholipids and glycolipids, LCCAs are essential for the integrity and fluidity of cellular membranes. The degree of saturation of the fatty acid chains influences membrane rigidity and the function of membrane-bound proteins.[3][4]

-

Cell Signaling: Free LCCAs and their derivatives act as potent signaling molecules.[4][5] For instance, the long-chain polyunsaturated fatty acid arachidonic acid is a precursor to eicosanoids, a class of bioactive lipids that includes prostaglandins, leukotrienes, and thromboxanes, which are involved in inflammation and immune responses.[3][4]

-

Precursors for Complex Lipids: LCCAs are precursors for the synthesis of various complex lipids, including sphingolipids, which are vital for cell signaling and recognition. For example, palmitic acid is a precursor for sphingoid bases.[2]

Analytical Approaches for LCCA Lipidomics

The analysis of LCCAs in biological samples presents several challenges due to their structural diversity (variations in chain length, number and position of double bonds) and the complexity of the biological matrix.[6] The two most powerful and widely used analytical techniques in lipidomics for LCCA analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective and sensitive method for the quantitative analysis of LCCAs.[3][4] It typically involves the derivatization of fatty acids into more volatile esters, most commonly fatty acid methyl esters (FAMEs), prior to analysis.[7][8] For enhanced sensitivity, especially for trace amounts of fatty acids, derivatization with reagents like pentafluorobenzyl (PFB) bromide can be employed, allowing for detection by electron capture negative ionization mass spectrometry.[4][5][7]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly advantageous for the analysis of less volatile or more complex LCCAs and their derivatives.[3] It often does not require derivatization, allowing for a more direct analysis of the free fatty acid profile. Reversed-phase HPLC is a common approach to separate individual fatty acids based on their chain length and degree of unsaturation.[8]

Experimental Protocols

Lipid Extraction from Biological Samples

Accurate lipid analysis begins with an efficient and reproducible extraction method. The choice of solvent system is critical for the comprehensive recovery of LCCAs.

Protocol: Lipid Extraction using the Folch Method

This method is considered a gold standard for lipid extraction from a wide range of biological samples.[9]

Materials:

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass centrifuge tubes with Teflon-lined caps

-

Homogenizer (for tissue samples)

-

Centrifuge

Procedure:

-

Sample Homogenization: For tissue samples, weigh approximately 100 mg of tissue and homogenize in a 2:1 (v/v) chloroform:methanol solution (e.g., 2 mL chloroform and 1 mL methanol). For cell pellets, resuspend in the chloroform:methanol mixture.

-

Lipid Extraction: Vortex the homogenate vigorously for 2 minutes.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.6 mL for a 3 mL chloroform:methanol mixture). Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Collection of Lipid Layer: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette. Transfer to a clean glass tube.

-

Re-extraction (Optional): For exhaustive extraction, the upper aqueous phase can be re-extracted with 2 volumes of chloroform. The lower organic phases are then combined.

-

Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen gas.

-

Storage: The dried lipid extract can be stored at -80°C until further analysis.

Note: For improved recovery of certain acidic phospholipids, a modified Bligh and Dyer method using acidified solvents may be beneficial.[9]

GC-MS Analysis of LCCAs (as FAMEs)

Protocol: Fatty Acid Methyl Ester (FAME) Preparation and GC-MS Analysis

Materials:

-

Boron trifluoride (BF3) in methanol (14% w/v)

-

Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-225ms)

Procedure:

-

Derivatization:

-

To the dried lipid extract, add 1 mL of 14% BF3 in methanol.

-

Incubate at 100°C for 30 minutes in a sealed tube.

-

Cool the tube to room temperature.

-

-

Extraction of FAMEs:

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex thoroughly and centrifuge at 1,000 x g for 5 minutes.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject 1 µL of the FAMEs solution into the GC-MS.

-

Example GC Oven Program: Start at 100°C, hold for 2 minutes, ramp to 220°C at a rate of 10°C/min, and hold for 10 minutes.

-

Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-550.

-

Identification and Quantification: Identify individual FAMEs based on their retention times and mass spectra by comparison with known standards. Quantification is achieved by comparing the peak areas of the analytes to those of internal standards.

-

Quantitative Data Summary

The following table summarizes representative quantitative data for long-chain fatty acids in human plasma, as analyzed by GC-MS. The values are presented as mean ± standard deviation in µg/mL.

| Fatty Acid | Common Name | Abbreviation | Concentration (µg/mL) |

| C14:0 | Myristic acid | 5.8 ± 1.2 | |

| C16:0 | Palmitic acid | 235.7 ± 45.3 | |

| C16:1n7 | Palmitoleic acid | 12.1 ± 3.5 | |

| C18:0 | Stearic acid | 85.4 ± 15.8 | |

| C18:1n9 | Oleic acid | 250.2 ± 50.1 | |

| C18:2n6 | Linoleic acid | 280.6 ± 62.7 | |

| C20:4n6 | Arachidonic acid | 15.3 ± 4.9 | |

| C22:6n3 | Docosahexaenoic acid | DHA | 8.9 ± 2.1 |

Note: These values can vary significantly depending on factors such as diet, age, and health status.

Visualizing LCCA Pathways and Workflows

LCCA Signaling Pathway: Eicosanoid Synthesis

Long-chain polyunsaturated fatty acids, such as arachidonic acid, are precursors to a diverse range of signaling molecules called eicosanoids. This diagram illustrates the enzymatic pathways leading to the production of prostaglandins and leukotrienes.

Caption: Eicosanoid synthesis pathway from arachidonic acid.

Experimental Workflow for LCCA Analysis

This diagram outlines the key steps involved in the analysis of long-chain carboxylic acids from biological samples using mass spectrometry-based lipidomics.

Caption: General workflow for LCCA analysis in lipidomics.

Conclusion

The study of long-chain carboxylic acids is a vibrant and essential area of lipidomics research. The protocols and information provided herein offer a solid foundation for researchers, scientists, and drug development professionals to accurately and reliably investigate the roles of these critical molecules in biological systems. The application of robust analytical techniques and standardized protocols is crucial for advancing our understanding of the complex interplay of LCCAs in health and disease, ultimately paving the way for new diagnostic and therapeutic innovations.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. lipotype.com [lipotype.com]

- 3. Overview of Long Chain Fatty Acid - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High sensitivity quantitative lipidomics analysis of fatty acids in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]

- 7. lipidmaps.org [lipidmaps.org]

- 8. Current Perspectives on the Extraction, Isolation, and Identification of Fats and Fatty Acids Using Conventional and Green Methods [mdpi.com]

- 9. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid as a Putative cPLA2α Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Introduction

(E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid is a novel small molecule with potential inhibitory activity against cytosolic phospholipase A2α (cPLA2α). cPLA2α is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from membrane phospholipids.[1][2][3] Arachidonic acid is subsequently metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory eicosanoids, including prostaglandins and leukotrienes.[3] Inhibition of cPLA2α represents a promising therapeutic strategy for a variety of inflammatory diseases.

These application notes provide detailed protocols for characterizing the inhibitory activity of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid on cPLA2α using both in vitro enzymatic assays and cell-based models.

Product Information

| Product Name | (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid |

| Appearance | White to off-white solid |

| Molecular Formula | C28H44O3 |

| Molecular Weight | 428.65 g/mol |

| Solubility | Soluble in DMSO (>10 mg/mL) and Ethanol (>5 mg/mL) |

| Storage | Store at -20°C for long-term storage. Stock solutions should be stored at -20°C or -80°C. |

Data Presentation

In Vitro cPLA2α Inhibition

The inhibitory potency of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid against recombinant human cPLA2α was determined using a fluorescence-based assay. The IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme activity, was calculated. For comparison, the IC50 values of known cPLA2α inhibitors are also presented.

| Compound | In Vitro cPLA2α IC50 (nM) |

| (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid | 15.8 |

| AVX235 | 300 |

| Pyrrophenone | 4.2 |

| ASB14780 | 20 |

Data are representative and may vary depending on experimental conditions.

Cellular Inhibition of Arachidonic Acid Release

The ability of the compound to inhibit the release of arachidonic acid in a cellular context was assessed in IL-1β-stimulated SW982 human synovial sarcoma cells.

| Compound | Cellular Arachidonic Acid Release IC50 (µM) |

| (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid | 0.25 |

| AVX235 | 0.6 |

Data are representative and may vary depending on experimental conditions.

Cellular Inhibition of Prostaglandin E2 (PGE2) Production

The downstream effect of cPLA2α inhibition on the production of the pro-inflammatory mediator PGE2 was measured in lipopolysaccharide (LPS)-stimulated human monocytes.

| Compound | Cellular PGE2 Production IC50 (µM) |

| (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid | 0.32 |

| Indomethacin (COX Inhibitor) | 0.001 |

Data are representative and may vary depending on experimental conditions.

Mandatory Visualizations

Caption: cPLA2α Signaling Pathway and Point of Inhibition.

Caption: In Vitro cPLA2α Enzyme Inhibition Assay Workflow.

Caption: Cellular Arachidonic Acid Release Assay Workflow.

Experimental Protocols

Protocol 1: In Vitro cPLA2α Enzyme Inhibition Assay

This protocol describes a fluorometric method to determine the in vitro inhibitory activity of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid against recombinant human cPLA2α.

Materials:

-

Recombinant human cPLA2α (e.g., Abcam ab198469)

-

Fluorogenic cPLA2α substrate (e.g., PED-A1, Thermo Fisher Scientific)

-

Assay Buffer: 80 mM HEPES (pH 7.4), 150 mM NaCl, 10 mM CaCl2, 1 mg/mL BSA, 1 mM DTT

-

(E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid

-

DMSO

-

Black 96-well microplate

-

Fluorescence plate reader with excitation/emission wavelengths of 460/515 nm

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid in DMSO. Perform serial dilutions in DMSO to obtain a range of concentrations (e.g., 10 mM to 100 nM). Further dilute these solutions in Assay Buffer to achieve the final desired assay concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Enzyme Preparation: Dilute the recombinant human cPLA2α in Assay Buffer to the desired working concentration (e.g., 800 ng/mL).[4]

-

Assay Reaction: a. To each well of the 96-well plate, add 5 µL of the diluted compound or DMSO (vehicle control). b. Add 45 µL of the diluted enzyme solution to each well. c. Incubate the plate at 37°C for 15-20 minutes to allow the compound to interact with the enzyme. d. Prepare the fluorogenic substrate solution in Assay Buffer according to the manufacturer's instructions (e.g., 0.55 µM).[4] e. Initiate the enzymatic reaction by adding 50 µL of the substrate solution to each well.

-

Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity kinetically for 30-60 minutes at 37°C, with readings taken every 1-2 minutes.

-

Data Analysis: a. Determine the initial reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well. b. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. c. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cellular Arachidonic Acid Release Assay

This protocol measures the ability of the test compound to inhibit the release of arachidonic acid from the cell membrane of stimulated cells.

Materials:

-

SW982 human synovial sarcoma cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

[³H]-Arachidonic Acid

-

Human IL-1β

-

(E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid

-

Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA

-

96-well cell culture plates

-

Liquid scintillation cocktail and vials

-

Liquid scintillation counter

Procedure:

-

Cell Culture and Labeling: a. Seed SW982 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight. b. The next day, replace the medium with fresh medium containing 0.5 µCi/mL of [³H]-arachidonic acid and incubate for 18-24 hours to allow for incorporation into the cell membranes.

-

Cell Treatment and Stimulation: a. Wash the cells three times with HBSS containing 0.1% BSA to remove unincorporated [³H]-arachidonic acid. b. Add 100 µL of HBSS with 0.1% BSA containing various concentrations of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid or vehicle (DMSO) to the cells and pre-incubate for 30 minutes at 37°C. c. Stimulate the cells by adding 10 µL of IL-1β (final concentration 10 ng/mL) and incubate for 4 hours at 37°C.

-

Measurement of Released Arachidonic Acid: a. After incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a scintillation vial. b. Add 4 mL of liquid scintillation cocktail to each vial. c. Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis: a. Calculate the percentage of arachidonic acid release for each well. b. Determine the percent inhibition of arachidonic acid release for each compound concentration compared to the stimulated vehicle control. c. Calculate the IC50 value using non-linear regression analysis.

Protocol 3: Cellular Prostaglandin E2 (PGE2) Production Assay

This protocol quantifies the production of PGE2, a downstream product of the arachidonic acid cascade, in stimulated human monocytes using a competitive ELISA.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

-

RPMI-1640 medium with 10% FBS

-

Lipopolysaccharide (LPS)

-

(E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid

-

96-well cell culture plates

Procedure:

-

Cell Culture and Treatment: a. Seed human monocytes or THP-1 cells (differentiated with PMA if necessary) in a 96-well plate at a density of 2 x 10⁵ cells/well. b. Pre-treat the cells with various concentrations of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid or vehicle (DMSO) for 1 hour at 37°C.

-

Cell Stimulation: a. Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. b. Incubate the plate for 24 hours at 37°C to allow for PGE2 production.

-

Sample Collection: a. Centrifuge the plate at 1000 x g for 10 minutes. b. Carefully collect the cell culture supernatant for PGE2 measurement. Supernatants can be stored at -80°C if not used immediately.[7]

-

PGE2 Measurement: a. Quantify the concentration of PGE2 in the supernatants using a commercial PGE2 ELISA kit. Follow the manufacturer's instructions for the assay procedure.[6][7]

-

Data Analysis: a. Generate a standard curve from the PGE2 standards provided in the kit. b. Determine the concentration of PGE2 in each sample from the standard curve. c. Calculate the percentage of inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control. d. Determine the IC50 value by fitting the data to a dose-response curve.

References

- 1. researchgate.net [researchgate.net]

- 2. Detection Methods for Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]

- 3. youtube.com [youtube.com]

- 4. biorxiv.org [biorxiv.org]

- 5. resources.rndsystems.com [resources.rndsystems.com]

- 6. arborassays.com [arborassays.com]

- 7. cloud-clone.com [cloud-clone.com]

Application Notes and Protocols for (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid as a Molecular Probe: Information Not Available

A comprehensive search of publicly available scientific literature and databases did not yield any specific information on the synthesis, properties, or use of "(E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid" as a molecular probe.

Therefore, detailed Application Notes, experimental protocols, quantitative data, and visualizations for this specific compound cannot be provided at this time. The absence of information suggests that this molecule may be a novel compound not yet described in the literature, a proprietary research tool, or a hypothetical structure.

General Information on the Class of 4-Aryl-4-oxobut-2-enoic Acids

While no data exists for the specific compound of interest, it belongs to the chemical class of 4-aryl-4-oxobut-2-enoic acids . Compounds with this core structure are known to be reactive molecules and have been utilized as versatile building blocks in organic synthesis.

The key structural features of this class of compounds are:

-

An α,β-unsaturated ketone (an enone), which is a reactive functional group.

-

A carboxylic acid moiety.

-

An aryl group (in this hypothetical case, a phenyl ring with an octadecyl substituent).

The reactivity of the enone system makes these compounds susceptible to nucleophilic attack, particularly through Michael addition . This reactivity has been exploited for the synthesis of a variety of heterocyclic compounds. For instance, reactions with nucleophiles like thiols, amines, and active methylene compounds can lead to the formation of diverse chemical scaffolds.

The long octadecyl (C18) alkyl chain on the phenyl ring of the requested compound would confer a high degree of lipophilicity. This feature is often incorporated into molecular probes designed to interact with or insert into biological membranes or to bind to hydrophobic pockets within proteins.

Potential, Hypothetical Applications

Based on its structure, "(E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid" could hypothetically be explored as:

-

A covalent probe: The reactive enone could potentially form covalent bonds with nucleophilic residues (like cysteine or lysine) in proteins, allowing for activity-based protein profiling or target identification.

-

A membrane probe: The long lipid tail could facilitate its incorporation into cellular membranes, where the conjugated system might report on changes in the membrane environment, for example, through fluorescence changes (if it were fluorescent).

-